N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl and phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide: Unique due to its specific substitution pattern on the piperazine and pyrimidine rings.
Other Piperazine Derivatives: Often studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-4-32-22-8-6-5-7-21(22)28-25(31)30-15-13-29(14-16-30)23-17-24(27-19(3)26-23)33-20-11-9-18(2)10-12-20/h5-12,17H,4,13-16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDAUYVOMZJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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